2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
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Overview
Description
2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- is a complex organic compound with the molecular formula C19H25BrO3 . This compound is characterized by the presence of a pentenoic acid backbone, a bromophenyl group, and a cyclohexyl ring. It is a methyl ester derivative, which means it has a methyl group attached to the ester functional group.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the double bond in the pentenoic acid backbone makes it susceptible to oxidation reactions.
Reduction: The ester functional group can be reduced to an alcohol under appropriate conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- include other pentenoic acid derivatives and bromophenyl-containing compounds. What sets this compound apart is the combination of the pentenoic acid backbone, the bromophenyl group, and the cyclohexyl ring, which together confer unique chemical and physical properties .
Properties
CAS No. |
101859-47-6 |
---|---|
Molecular Formula |
C19H25BrO3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
methyl (Z)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5-/t16-,18+/m1/s1 |
InChI Key |
AVIQLVPJIUFUTF-HILPHFPESA-N |
Isomeric SMILES |
COC(=O)/C=C\CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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